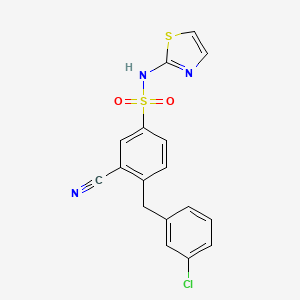

4-(3-Chlorbenzyl)-3-cyano-N-(thiazol-2-yl)benzolsulfonamid

Übersicht

Beschreibung

The compound “4-(3-Chlorobenzyl)-3-cyano-N-(thiazol-2-yl)benzenesulfonamide” is a complex organic molecule that contains several functional groups, including a chlorobenzyl group, a cyano group, a thiazol group, and a benzenesulfonamide group. These functional groups suggest that the compound could have a variety of chemical and biological properties .

Synthesis Analysis

While the exact synthesis of this compound is not available, it might involve several steps, including the formation of the thiazol ring, the introduction of the chlorobenzyl group, and the attachment of the benzenesulfonamide group .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic thiazol and benzene rings could contribute to the compound’s stability .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For example, the cyano group might make the compound susceptible to nucleophilic attack, while the chlorobenzyl group could potentially undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For instance, the presence of polar groups like cyano and sulfonamide could impact the compound’s solubility in different solvents .Wissenschaftliche Forschungsanwendungen

Antibakterielle Aktivität

Diese Verbindung wurde auf ihr Potenzial als antimikrobielles Mittel untersucht. Der Thiazol-Kern, der Teil der Struktur dieser Verbindung ist, ist bekannt für seine antimikrobielle Aktivität, indem er die Biosynthese bestimmter bakterieller Lipide blockiert . Dies könnte besonders nützlich bei der Entwicklung neuer Behandlungen für bakterielle Infektionen sein, die gegen aktuelle Antibiotika resistent sind.

Antikrebs-Eigenschaften

Der Benzolsulfonamid-Rest in dieser Verbindung wurde mit antiproliferativen Wirkungen in Verbindung gebracht, insbesondere gegen Krebszelllinien wie menschliches Brustadenokarzinom (MCF7) . Die Forschung in dieser Anwendung könnte zur Entwicklung neuer Chemotherapeutika führen.

Bekämpfung der Arzneimittelresistenz

Aufgrund der Zunahme von arzneimittelresistenten Krankheitserregern und Krebszellen besteht Bedarf an neuen pharmakologischen Aktivitäten. Verbindungen wie 4-(3-Chlorbenzyl)-3-cyano-N-(thiazol-2-yl)benzolsulfonamid werden synthetisiert und untersucht, um die Antibiotika- und Antikrebsmittelresistenz zu bekämpfen .

Molekular-Docking-Studien

Molekular-Docking-Studien sind unerlässlich, um zu verstehen, wie eine Verbindung mit biologischen Zielstrukturen interagiert. Die Derivate dieser Verbindung haben vielversprechende Ergebnisse in Docking-Scores gezeigt, was auf ein Potenzial für die Verwendung als Leitstrukturen im rationalen Wirkstoffdesign hindeutet .

Antituberkulose-Aktivität

Thiazolderivate wurden wegen ihres Potenzials zur Behandlung von Tuberkulose identifiziert. Die fragliche Verbindung könnte auf ihre Wirksamkeit gegen Mycobacterium tuberculosis untersucht werden, was einen neuen Weg für die antituberkulose Therapie bietet .

Entzündungshemmende und analgetische Wirkungen

Die Thiazol- und Benzolsulfonamid-Komponenten sind bekannt für ihre entzündungshemmenden und analgetischen Eigenschaften. Dies deutet darauf hin, dass die Verbindung für die Verwendung in der Schmerztherapie und zur Entzündungsbekämpfung untersucht werden könnte .

Antimikrobielle und antifungale Anwendungen

Die Forschung hat gezeigt, dass Thiazol-basierte Verbindungen gegen Mykobakterien und Pilzarten wirken können. Diese Verbindung könnte Teil neuer Behandlungen für Krankheiten sein, die durch diese Organismen verursacht werden .

Chemotherapeutische Aktivität

Die strukturellen Merkmale dieser Verbindung deuten darauf hin, dass sie für verschiedene chemotherapeutische Aktivitäten untersucht werden könnte. Ihre potenziellen Auswirkungen auf verschiedene Krebsarten, über Brustkrebs hinaus, könnten ein wichtiges Forschungsgebiet sein .

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-[(3-chlorophenyl)methyl]-3-cyano-N-(1,3-thiazol-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClN3O2S2/c18-15-3-1-2-12(9-15)8-13-4-5-16(10-14(13)11-19)25(22,23)21-17-20-6-7-24-17/h1-7,9-10H,8H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULZLUTMUKYKXIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CC2=C(C=C(C=C2)S(=O)(=O)NC3=NC=CS3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClN3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

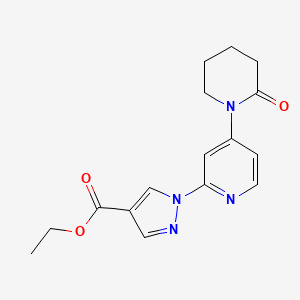

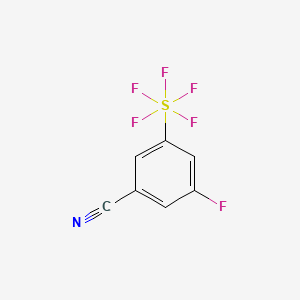

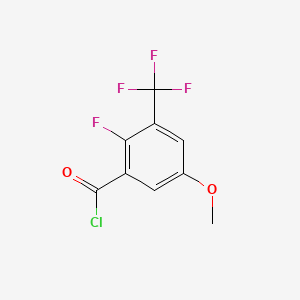

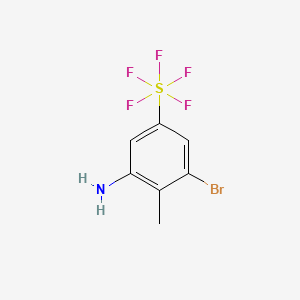

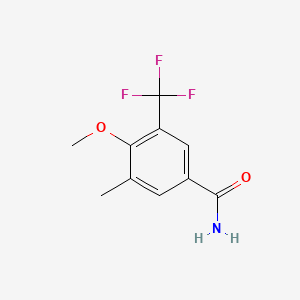

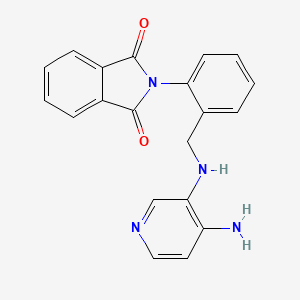

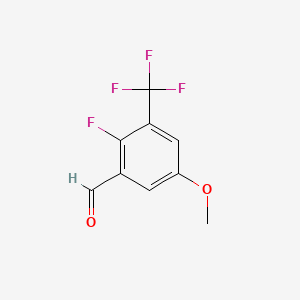

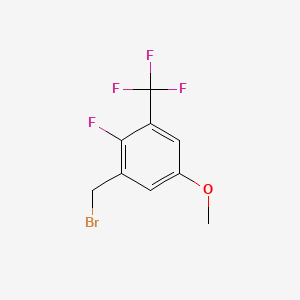

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-Methyl-5-(trifluoromethoxy)phenyl]propionic acid](/img/structure/B1405345.png)